molecular formula C25H29N5O4S B11028177 N-(3-methoxyphenyl)-2-({1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl}carbonyl)hydrazinecarbothioamide

N-(3-methoxyphenyl)-2-({1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl}carbonyl)hydrazinecarbothioamide

Cat. No.: B11028177
M. Wt: 495.6 g/mol
InChI Key: OXWPSMOYEUSCMW-UHFFFAOYSA-N
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Description

This compound is a hydrazinecarbothioamide derivative featuring a 3-methoxyphenyl group attached to the hydrazine nitrogen and a piperidin-3-yl carbonyl moiety linked to a 2,5-dioxopyrrolidin-3-yl ring substituted with a 3-methylphenyl group. The structure combines aromatic, heterocyclic, and carbonyl functionalities, which are common in bioactive molecules.

Properties

Molecular Formula

C25H29N5O4S

Molecular Weight

495.6 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-[[1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbonyl]amino]thiourea

InChI

InChI=1S/C25H29N5O4S/c1-16-6-3-9-19(12-16)30-22(31)14-21(24(30)33)29-11-5-7-17(15-29)23(32)27-28-25(35)26-18-8-4-10-20(13-18)34-2/h3-4,6,8-10,12-13,17,21H,5,7,11,14-15H2,1-2H3,(H,27,32)(H2,26,28,35)

InChI Key

OXWPSMOYEUSCMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCCC(C3)C(=O)NNC(=S)NC4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-({1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl}carbonyl)hydrazinecarbothioamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 3-methoxyphenylhydrazine, followed by its reaction with various reagents to introduce the piperidinyl and dioxopyrrolidinyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-({1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl}carbonyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-(3-methoxyphenyl)-2-({1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl}carbonyl)hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial effects.

    Industry: Utilized in the development of new materials, such as polymers, coatings, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-({1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl}carbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s bioactivity is influenced by substituent positions (meta vs. para) and electronic properties (electron-donating vs. withdrawing groups). Key analogs and their properties are summarized below:

Table 1: Structural and Bioactive Comparison of Hydrazinecarbothioamide Derivatives
Compound Name R1 (Phenyl Substituent) R2 (Heterocyclic Group) IC₅₀ (MCF-7 Cells) Antioxidant Activity Key Reference
N-(3-methoxyphenyl)-2-({1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl}carbonyl)hydrazinecarbothioamide 3-methoxy 3-methylphenyl-pyrrolidinone Not reported Inferred high -
N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (Compound 6) 2,5-dimethyl Pyridin-2-yl 0.8 µM/L High
N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide 4-methoxy Pyridin-3-yl Not reported Not reported
2-({1-[(3-chlorophenyl)methyl]-1H-pyrrol-2-yl}methylidene)-N-(3-methylphenyl)hydrazine-1-carbothioamide 3-chloro Pyrrol-2-yl Not reported Not tested
Key Observations:
  • Substituent Position :

    • Meta-substituted phenyl groups (e.g., 3-methoxy, 3-methyl) may enhance lipophilicity and membrane permeability compared to para-substituted analogs (e.g., 4-methoxy) .
    • 2,5-Dimethylphenyl substitution (Compound 6) showed the highest anticancer activity (IC₅₀ = 0.8 µM/L), suggesting that alkyl substituents in specific positions optimize binding to cellular targets .
  • Electronic Effects: Electron-donating groups (e.g., methoxy, methyl) may stabilize radical scavenging in antioxidant assays, as seen in ’s hydrazinecarbothioamides .

Bioactivity Trends

  • Antioxidant Activity : All hydrazinecarbothioamides in demonstrated "powerful antioxidant" properties, attributed to the hydrazine and thioamide groups’ ability to neutralize free radicals .
  • The target compound’s 3-methylphenyl-pyrrolidinone group may similarly enhance cytotoxicity .

Physicochemical Properties

  • Lipophilicity : The 3-methoxyphenyl group likely increases lipophilicity compared to polar substituents (e.g., pyridine), improving blood-brain barrier penetration .
  • Synthesis and Characterization : Analogous compounds were characterized via FT-IR, NMR, and X-ray diffraction, suggesting standardized methods for verifying the target compound’s structure .

Biological Activity

Molecular Formula

  • Molecular Weight : Approximately 486.58 g/mol
  • Molecular Formula : C_{24}H_{30}N_{4}O_{3}S

Structural Features

The compound features several functional groups that contribute to its biological activity:

  • A methoxyphenyl group, which may enhance lipophilicity and facilitate membrane penetration.
  • A piperidine ring, known for its role in various pharmacological activities.
  • A dioxopyrrolidine moiety that may contribute to the compound's reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that derivatives of hydrazinecarbothioamide compounds exhibit significant antioxidant properties. For instance, compounds similar to the one have shown efficacy in scavenging free radicals, which is critical in mitigating oxidative stress-related diseases .

Cytotoxicity

Studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, the compound showed promising results in inhibiting the proliferation of pancreatic cancer cells, indicating potential as an anticancer agent . The cytotoxicity was assessed using standard assays such as MTT and LDH release assays.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurodegenerative diseases .
  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways that regulate cell survival and apoptosis.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of hydrazinecarbothioamide derivatives, the compound demonstrated significant cytotoxicity against human pancreatic cancer cell lines (DAN-G). The IC50 values were found to be lower than those for standard chemotherapeutics, suggesting a strong potential for further development .

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant activity of similar hydrazine derivatives. The compound exhibited a dose-dependent increase in radical scavenging activity compared to ascorbic acid. This suggests that it could be beneficial in preventing oxidative damage in cells .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityIC50 (µM)Reference
Hydrazine Derivative AAnticancer15
Hydrazine Derivative BAntioxidant20
Hydrazine Derivative CAChE Inhibitor25

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